molecular formula C19H22N2O2 B4460716 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide CAS No. 1158460-86-6

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

Cat. No. B4460716
CAS RN: 1158460-86-6
M. Wt: 310.4 g/mol
InChI Key: GGVCWKBRROSMFZ-UHFFFAOYSA-N
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Description

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide, commonly known as DMOAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound belongs to the class of benzamides and is structurally similar to other compounds like benzocaine and procaine.

Mechanism of Action

DMOAPB exerts its pharmacological effects by binding to specific targets in the body, including voltage-gated sodium channels, acetylcholinesterase, butyrylcholinesterase, and GABA-A receptors. By binding to these targets, DMOAPB can modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMOAPB depend on the target it binds to. For example, when it binds to voltage-gated sodium channels, it can block the influx of sodium ions into cells, leading to a decrease in the excitability of neurons and a reduction in pain sensation.
When it binds to acetylcholinesterase and butyrylcholinesterase, it can inhibit the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This can improve cognitive function and memory.
When it binds to GABA-A receptors, it can enhance the activity of these receptors, leading to an increase in the inhibitory tone in the brain. This can reduce anxiety and seizures.

Advantages and Limitations for Lab Experiments

The advantages of using DMOAPB in lab experiments include its potency and specificity for its targets, which allows for precise modulation of their activity. It is also relatively easy to synthesize and can be obtained in large quantities.
The limitations of using DMOAPB in lab experiments include its potential toxicity and side effects, which can affect the reliability of the results. It is also relatively expensive compared to other compounds, which can limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of DMOAPB. One area of research is the development of more potent and selective analogs of this compound, which can be used as lead compounds for the development of novel drugs.
Another area of research is the investigation of the effects of DMOAPB on other targets in the body, including ion channels, receptors, and enzymes. This can provide insights into the potential applications of this compound in various fields.
Finally, the study of the pharmacokinetics and pharmacodynamics of DMOAPB can provide valuable information on its absorption, distribution, metabolism, and excretion in the body, which can inform the development of safe and effective drugs based on this compound.

Scientific Research Applications

DMOAPB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its analgesic and anesthetic properties. It has been found to be a potent inhibitor of voltage-gated sodium channels, which are important targets for the development of analgesic drugs.
In biochemistry, DMOAPB has been studied for its effects on the activity of enzymes like acetylcholinesterase and butyrylcholinesterase. It has been found to be a potent inhibitor of these enzymes, which are important targets for the development of drugs for the treatment of Alzheimer's disease.
In neuroscience, DMOAPB has been investigated for its effects on the activity of neurotransmitter receptors like GABA-A receptors. It has been found to be a potent modulator of these receptors, which are important targets for the development of drugs for the treatment of anxiety and epilepsy.

properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-4-8-16(12-14)19(23)20-17-9-5-7-15(13-17)10-11-18(22)21(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVCWKBRROSMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196366
Record name N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158460-86-6
Record name N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158460-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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